molecular formula C35H36N4O6 B034721 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate CAS No. 104305-93-3

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

Cat. No. B034721
CAS RN: 104305-93-3
M. Wt: 608.7 g/mol
InChI Key: MZPQQVUYDSUMHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a modified Hantzsch synthesis, starting from commercially available ethyl[3-14C]acetoacetate, leading to the carbon-14 labelled compound for studying its metabolism and distribution in test animals (Tada, Kajino, Watanabe, & Hayashi, 1989). Additionally, its optical isomers have been successfully prepared, highlighting the importance of stereochemistry in its biological activity (Sakoda, Kamikawaji, & Seto, 1992).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively analyzed, with particular emphasis on the stereochemical aspects and the conformational constraints imposed by the molecule's framework. The crystal and molecular structures have been determined, providing insights into its conformation and reactivity (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The compound is susceptible to various chemical reactions, including oxidation and reactions with nitrobenzene or tosyl chloride, leading to the formation of cyclic dimers or cycloadducts. These reactions highlight the compound's reactivity and the potential for creating diverse derivatives (Tanaka, Yamazaki, & Ohta, 1977).

Physical Properties Analysis

The determination of this compound and its metabolites in biological matrices, such as human serum, employs advanced chromatographic techniques. These methodologies underscore the compound's physical properties, including its stability and behavior in biological environments (Miyabayashi, Yamashita, Aoki, Motohashi, Yashiki, & Yatani, 1989).

Chemical Properties Analysis

Investigations into the compound's synthesis and its interaction with various reagents reveal its chemical versatility. The acylation reactions and the formation of multifullerene derivatives, for example, demonstrate its capacity to undergo complex transformations, offering a window into the rich chemistry of this molecule (Zhang, Gan, Huang, Lu, Pan, & He, 2002).

Scientific Research Applications

Piperazine Derivatives in Pharmaceutical Research

Piperazine derivatives are explored for their diverse pharmacological properties. These compounds are integral to the design of drugs due to their versatility and broad therapeutic potential.

  • Antipsychotic Agents : Arylcycloalkylamines, including phenyl piperidines and piperazines, are noted for their potential in improving the potency and selectivity of binding affinity at D2-like receptors, which is crucial for the development of antipsychotic medications (Sikazwe et al., 2009).

  • Antibacterial Activity : The broad antibacterial spectrum of piperazine derivatives, like Norfloxacin, against Gram-negative pathogens highlights their importance in addressing antibiotic resistance. Norfloxacin's activity extends to organisms such as Pseudomonas aeruginosa and certain Gram-positive bacteria, distinguishing it from older compounds like nalidixic acid (Holmes et al., 1985).

  • Drug Development : Piperazine-based molecules are explored extensively for their CNS activity, among other therapeutic areas. The flexibility of the piperazine ring allows for significant modifications, influencing pharmacokinetic and pharmacodynamic properties. This adaptability makes piperazines a valuable scaffold in drug discovery, targeting a variety of diseases (Rathi et al., 2016).

properties

IUPAC Name

3-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,33H,17-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPQQVUYDSUMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146380
Record name 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

CAS RN

104305-93-3
Record name 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104305933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(Diphenylmethyl)-1-piperazinyl)ethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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